BenchChemオンラインストアへようこそ!

3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide (CAS 1241207-68-0) is a heterocyclic sulfonamide building block with molecular formula C₈H₁₁F₃N₄O₂S and molecular weight 284.26 g/mol. The compound features a 4-trifluoromethylpyrimidine core linked via a secondary amine to a propane-1-sulfonamide chain, a motif that appears in intermediates for kinase inhibitor programs targeting PYK2, FAK, and TRK families.

Molecular Formula C8H11F3N4O2S
Molecular Weight 284.26 g/mol
Cat. No. B14915266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide
Molecular FormulaC8H11F3N4O2S
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(F)(F)F)NCCCS(=O)(=O)N
InChIInChI=1S/C8H11F3N4O2S/c9-8(10,11)6-2-4-14-7(15-6)13-3-1-5-18(12,16)17/h2,4H,1,3,5H2,(H2,12,16,17)(H,13,14,15)
InChIKeyNTKSGCODIGYNGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide – Procurement-Ready Chemical Identity and Core Specifications


3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide (CAS 1241207-68-0) is a heterocyclic sulfonamide building block with molecular formula C₈H₁₁F₃N₄O₂S and molecular weight 284.26 g/mol . The compound features a 4-trifluoromethylpyrimidine core linked via a secondary amine to a propane-1-sulfonamide chain, a motif that appears in intermediates for kinase inhibitor programs targeting PYK2, FAK, and TRK families [1]. It is commercially supplied at ≥98% purity and is intended exclusively for research and further manufacturing use .

Why Generic Substitution Fails for 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide in Kinase-Targeted Synthesis


In-class pyrimidine sulfonamide building blocks cannot be casually interchanged because the length and substitution pattern of the aminoalkylsulfonamide linker directly governs both the geometric reach of the sulfonamide hydrogen-bond network and the lipophilicity of the final inhibitor [1]. The propane-1-sulfonamide spacer in this compound provides a three-carbon chain with a terminal primary sulfonamide, offering a distinct conformational profile compared to the N-methyl-ethanesulfonamide analog (CAS 1967652-92-1) or the direct pyrimidine-2-sulfonamide (CAS 1343621-53-3), which lack the flexible amine linker . These structural differences translate into divergent calculated logP, topological polar surface area, and hydrogen-bond donor/acceptor counts, all of which are critical parameters in fragment-based and structure-guided kinase inhibitor design [1].

3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide – Quantitative Differentiation Evidence Against Closest Analogs


Linker Length and Sulfonamide Accessibility: Propane-1-sulfonamide vs. N-Methyl-ethanesulfonamide

The target compound possesses a three-carbon propane linker terminating in a primary sulfonamide (-SO₂NH₂), whereas the closest commercial analog, N-Methyl-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]-ethanesulfonamide (CAS 1967652-92-1), bears a two-carbon ethane linker and an N-methylated sulfonamide (-SO₂NHCH₃). The primary sulfonamide in the target compound provides two hydrogen-bond donor atoms versus one in the N-methyl analog, increasing the potential for bidentate interactions with kinase hinge regions or DFG-loop residues. Computed topological polar surface area (tPSA) for the target compound is approximately 110 Ų versus approximately 95 Ų for the N-methyl analog, a difference of ~15% that can alter permeability and target engagement profiles [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Lipophilicity Modulation: Trifluoromethylpyrimidine-aminoalkyl-sulfonamide vs. Direct Pyrimidine-sulfonamide

The target compound incorporates an aminoalkyl spacer that separates the electron-withdrawing pyrimidine core from the sulfonamide group, whereas 4-(trifluoromethyl)pyrimidine-2-sulfonamide (CAS 1343621-53-3) attaches the sulfonamide directly to the pyrimidine ring. The direct attachment in the comparator increases acidity of the sulfonamide NH (predicted pKa ~7.9) and reduces logP (XLogP3 ~0.0), while the aminoalkyl spacer in the target compound is predicted to raise pKa of the sulfonamide to ~10 and increase logP by approximately 1.0–1.5 log units . This logP shift is consistent with trends observed across sulfonamide-substituted trifluoromethylpyrimidine series in PYK2 inhibitor programs, where linker insertion modulates hERG liability and cellular potency [1].

Physicochemical Profiling ADME Prediction Fragment-Based Drug Discovery

Commercial Purity and Storage Specifications: Batch-to-Batch Reproducibility Comparison

The target compound is commercially available at a certified purity of 98% (Leyan, Fluorochem) with recommended storage at 2–8°C in sealed, dry conditions, a specification that meets or exceeds typical building-block requirements for multi-step medicinal chemistry synthesis . In contrast, the N-methyl-ethanesulfonamide analog (CAS 1967652-92-1) is listed with pending specification documentation ('规格正在整理中'), introducing procurement uncertainty for time-sensitive synthesis campaigns [1]. This difference in documentation readiness directly impacts lead time and batch reproducibility assessment for industrial-scale intermediate sourcing.

Chemical Procurement Quality Assurance Synthetic Intermediate Sourcing

Synthetic Versatility: Primary Amine Handle for Downstream Diversification vs. Blocked Analogs

The target compound contains a secondary amine (-NH-) linking the pyrimidine to the propane chain, which can serve as a point for further N-functionalization (e.g., alkylation, acylation, sulfonylation) in library synthesis . The direct pyrimidine-2-sulfonamide analog lacks this amine handle entirely, limiting diversification options to electrophilic aromatic substitution or metal-catalyzed coupling on the pyrimidine ring. In patent disclosures covering pyrimidine sulfonamide kinase inhibitors (e.g., AstraZeneca US 8,735,413), aminoalkyl-linked sulfonamide intermediates of this type are explicitly claimed as pharmaceutical intermediates for manufacturing chemokine receptor modulators and kinase inhibitors [1], confirming the strategic value of the free NH linker for late-stage functionalization.

Parallel Synthesis Library Enumeration Kinase Inhibitor Lead Optimization

Optimal Application Scenarios for 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Fragment Growing and Scaffold Hopping

This compound is ideally suited for fragment-based drug discovery programs targeting kinases where the sulfonamide moiety is required to engage the catalytic lysine or DFG-loop aspartate via a bidentate hydrogen-bond network. The three-carbon linker and primary sulfonamide provide greater conformational flexibility and hydrogen-bond donor capacity than the N-methyl-ethanesulfonamide or direct pyrimidine-sulfonamide alternatives [1]. The higher predicted logP (~1.0–1.5) compared to the direct sulfonamide analog supports improved passive permeability for intracellular kinase targets, a critical parameter in cellular assay triage [1].

Parallel Synthesis & DNA-Encoded Library (DEL) Production

The presence of three chemically orthogonal functional groups—the secondary amine, the terminal primary sulfonamide, and the pyrimidine C–H positions—makes this compound a superior choice for library enumeration compared to analogs lacking the amine linker. The fully documented 98% purity specification and defined storage conditions (2–8°C, dry sealed) reduce pre-weighing quality control steps in automated library production workflows, directly addressing procurement efficiency requirements for high-throughput synthesis facilities .

Process Chemistry: Intermediate for GMP Route Scouting

When scaling synthetic routes to kinase inhibitors that incorporate aminoalkyl-pyrimidine sulfonamide motifs (as exemplified in patent US 8,735,413 B2), the use of a commercially certified 98% pure intermediate with complete documentation reduces the analytical burden during process development. The target compound's well-characterized storage stability at 2–8°C provides an advantage over analogs with pending or incomplete specification sheets, which introduce uncertainty in impurity profile tracking during scale-up campaigns .

Quote Request

Request a Quote for 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.